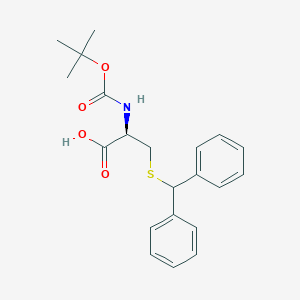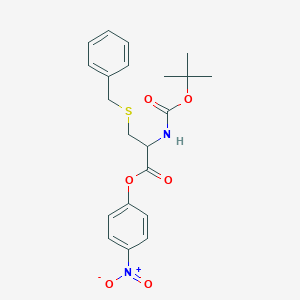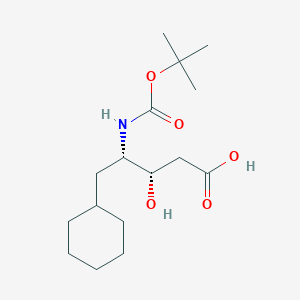
5-((tert-Butoxycarbonyl)amino)pentanoic acid
Overview
Description
Mechanism of Action
Target of Action
Boc-5-aminopentanoic acid, also known as Boc-NH-C4-acid, Boc-5-Ava-OH, 5-((tert-Butoxycarbonyl)amino)pentanoic acid, or 5-Boc-amino-pentanoic acid, is primarily used as a PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of Boc-5-aminopentanoic acid are therefore the proteins that are intended to be degraded by the PROTAC .
Mode of Action
Boc-5-aminopentanoic acid is an alkane chain with terminal carboxylic acid and Boc-protected amino groups . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This allows the Boc-5-aminopentanoic acid to link the E3 ligase recruiting moiety and the protein-targeting moiety of the PROTAC . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
The biochemical pathways affected by Boc-5-aminopentanoic acid are dependent on the specific protein targeted by the PROTAC it is part of . By tagging the target protein for degradation, the PROTAC can disrupt the biochemical pathways that the protein is involved in .
Pharmacokinetics
As part of a protac, these properties would be crucial for determining the bioavailability of the drug .
Result of Action
The result of the action of Boc-5-aminopentanoic acid is the degradation of the target protein . This can have various molecular and cellular effects depending on the function of the protein .
Action Environment
The action of Boc-5-aminopentanoic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the deprotection of the Boc group . Additionally, factors such as temperature and the presence of other chemicals can potentially affect the stability and efficacy of the PROTAC .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-NH-C4-acid is synthesized through a series of chemical reactions involving the protection of amino groups and the formation of ester bonds. The synthesis typically involves the reaction of butyric acid with tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous or anhydrous conditions .
Industrial Production Methods
In industrial settings, the production of Boc-NH-C4-acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is often produced in solid form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Boc-NH-C4-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
The major products formed from these reactions include various derivatives of Boc-NH-C4-acid, such as amino acids and esters. These derivatives are often used in further synthetic applications .
Scientific Research Applications
Boc-NH-C4-acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This makes Boc-NH-C4-acid valuable in the study of protein function and the development of new therapeutic agents .
In addition to its use in PROTAC synthesis, Boc-NH-C4-acid is also employed in the preparation of various amino acid derivatives and peptides. These compounds are used in biochemical research to study enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG3-OH: A polyethylene glycol-based PROTAC linker used in the synthesis of PROTACs.
Amino-PEG9-alcohol: Another polyethylene glycol-based linker used in PROTAC synthesis.
Uniqueness
Boc-NH-C4-acid is unique due to its specific ability to degrade proteins within the PRC2 complex, such as EED, EZH2, and SUZ12. This specificity makes it particularly valuable in research focused on epigenetic regulation and cancer therapy .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-5-4-6-8(12)13/h4-7H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMRZAMDGJIWRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338000 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27219-07-4 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Boc-amino)valeric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







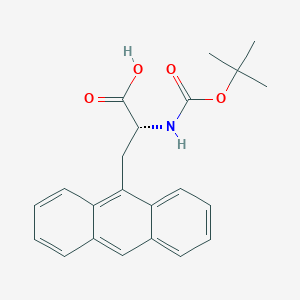
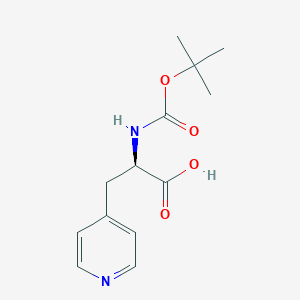


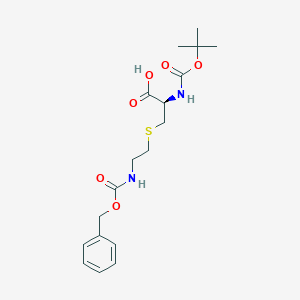
![(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B558588.png)
